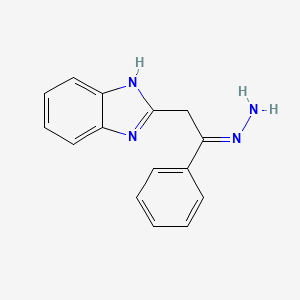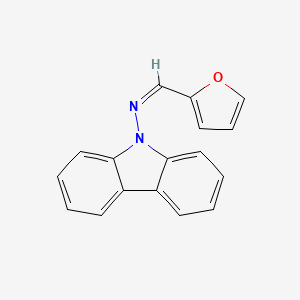
3-anilino-1-(4-chlorophenyl)-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-anilino-1-(4-chlorophenyl)-2-buten-1-one, also known as chalcone derivative, is a compound with potential applications in the field of medicine and pharmaceuticals. It has been studied extensively due to its unique properties and potential therapeutic benefits.
科学研究应用
3-anilino-1-(4-chlorophenyl)-2-buten-1-one has been studied for its potential applications in various fields of medicine and pharmaceuticals. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. The compound has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. It has also been found to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases. Furthermore, the compound has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
作用机制
The mechanism of action of 3-anilino-1-(4-chlorophenyl)-2-buten-1-one is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cells. It has been shown to inhibit the activity of various enzymes involved in the biosynthesis of bacterial cell wall components, leading to the inhibition of bacterial growth. Additionally, the compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in the inflammatory response, leading to its anti-inflammatory effects. Finally, the compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-anilino-1-(4-chlorophenyl)-2-buten-1-one has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, the compound has been shown to modulate the activity of various enzymes and signaling pathways involved in cellular metabolism, leading to changes in cellular function and behavior. Finally, the compound has been shown to have various effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
实验室实验的优点和局限性
One advantage of using 3-anilino-1-(4-chlorophenyl)-2-buten-1-one in lab experiments is its potential therapeutic benefits. The compound has been shown to have antimicrobial, anti-inflammatory, and anticancer properties, making it a potential candidate for the development of new antibiotics, anti-inflammatory drugs, and cancer therapies. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of using the compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
未来方向
There are several potential future directions for further research on 3-anilino-1-(4-chlorophenyl)-2-buten-1-one. One potential direction is the development of new antibiotics based on the compound's antimicrobial properties. Additionally, the compound's anti-inflammatory and anticancer properties make it a potential candidate for the development of new anti-inflammatory drugs and cancer therapies. Finally, further research is needed to fully understand the compound's mechanism of action and its effects on cellular metabolism and the immune system.
合成方法
The synthesis of 3-anilino-1-(4-chlorophenyl)-2-buten-1-one involves the reaction of aniline, 4-chloroacetophenone, and ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a Claisen-Schmidt condensation reaction, resulting in the formation of a 3-anilino-1-(4-chlorophenyl)-2-buten-1-one derivative. The compound can be purified by recrystallization and characterized by various spectroscopic techniques.
属性
IUPAC Name |
(E)-3-anilino-1-(4-chlorophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-12(18-15-5-3-2-4-6-15)11-16(19)13-7-9-14(17)10-8-13/h2-11,18H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQDMCUFYQFRQI-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-anilino-1-(4-chlorophenyl)but-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-fluorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911402.png)
![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)


![5,7-dimethyl-N'-(1-methyl-2-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5911424.png)
![N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-2-(4-methyl-1-piperazinyl)acetohydrazide](/img/structure/B5911431.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B5911441.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)
![3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911475.png)
![ethyl 4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5911479.png)
![1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911497.png)
![1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5911505.png)
![1-(4-bromophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911512.png)